molecular formula C8H5Cl2F3 B3110627 3,5-Dichloro-4-methylbenzotrifluoride CAS No. 1803837-95-7

3,5-Dichloro-4-methylbenzotrifluoride

Cat. No. B3110627
CAS RN: 1803837-95-7
M. Wt: 229.02 g/mol
InChI Key: YJSHWTREZKRDEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-Dichloro-4-methylbenzotrifluoride is a chemical compound with the molecular formula C8H5Cl2F3 . It is a derivative of benzotrifluoride, which is a halogenated hydrocarbon .


Synthesis Analysis

The synthesis of benzotrifluoride derivatives typically involves the reaction of benzotrichloride or its derivatives with hydrogen fluoride in a gaseous phase . The reaction is carried out in the presence of aluminum fluoride and, if desired, chlorine .


Molecular Structure Analysis

The molecular structure of 3,5-Dichloro-4-methylbenzotrifluoride consists of a benzene ring with two chlorine atoms, one methyl group, and a trifluoromethyl group . The exact positions of these substituents on the benzene ring can be determined by the numbering in the name of the compound.

Scientific Research Applications

Synthesis of Dichlorobenzamide Derivatives

3,5-Dichloro-4-methylbenzotrifluoride can be used in the synthesis of dichlorobenzamide derivatives . These derivatives are synthesized by reacting 3,5-dichlorobenzoyl chloride and arylamine compounds in N, N′ -dimethylformamide solution at 60 °C . The resulting compounds have been characterized and confirmed by nuclear magnetic resonance and infrared spectroscopy .

Crystal Structures Research

The compound is also used in the study of crystal structures . For instance, the structures of compounds 4 and 6 were established by X-ray crystallography .

Synthesis of 2,4-Dichloro-3,5-difluorobenzoic Acid

Another application of 3,5-Dichloro-4-methylbenzotrifluoride is in the synthesis of 2,4-dichloro-3,5-difluorobenzoic acid . This compound was synthesized from the commercially available 4-chloro-3,5-difluorobenzonitrile in good yield by a reaction sequence involving nitration, selective reduction, diazotisation and chlorination .

Pharmaceutical Testing

3,5-Dichloro-4-methylbenzotrifluoride is used for pharmaceutical testing . It serves as a high-quality reference standard for accurate results .

Synthesis of Biologically Active Compounds

The compound can be used in the synthesis of biologically active compounds . Fluoroarenes, which include 3,5-Dichloro-4-methylbenzotrifluoride, are versatile components of many synthetic biologically active compounds and functional materials .

Synthesis of Antibacterials

3,5-Dichloro-4-methylbenzotrifluoride can be used in the synthesis of antibacterials . Tetrahalogenated benzoic acid derivatives, which can be synthesized from this compound, are valuable intermediates for the synthesis of medicines, including antibacterials .

Safety and Hazards

3,5-Dichloro-4-methylbenzotrifluoride is likely to have similar safety and hazard characteristics to other benzotrifluoride derivatives. For example, 4-Methylbenzotrifluoride is classified as a combustible liquid, toxic if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation .

properties

IUPAC Name

1,3-dichloro-2-methyl-5-(trifluoromethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl2F3/c1-4-6(9)2-5(3-7(4)10)8(11,12)13/h2-3H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJSHWTREZKRDEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1Cl)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl2F3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dichloro-4-methylbenzotrifluoride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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